![molecular formula C7H3Cl2NS B054744 5,6-Dichlorobenzo[d]thiazole CAS No. 118220-70-5](/img/structure/B54744.png)
5,6-Dichlorobenzo[d]thiazole
Overview
Description
5,6-Dichlorobenzo[d]thiazole is a halogenated heterocyclic compound featuring a benzothiazole core substituted with chlorine atoms at the 5- and 6-positions. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its derivatives, such as 5,6-Dichlorobenzo[d]thiazol-2-amine (CAS 24072-75-1), are studied for their biological activities, including antitumor and enzyme inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichlorobenzonitrile with thiourea in the presence of a base, such as sodium hydroxide, followed by cyclization to form the thiazole ring. The reaction is usually carried out in a solvent like ethanol or water under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5,6-Dichlorobenzo[d]thiazole serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for potential antimicrobial and anticancer activities. Studies have demonstrated that compounds derived from this compound exhibit significant inhibitory effects against enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant in treating neurodegenerative diseases and depression . For example, a study reported that certain derivatives showed excellent activity against MAO-B, indicating their potential as antidepressants .
Case Study: Neurodegenerative Diseases
A recent investigation focused on the synthesis of benzothiazole-isoquinoline derivatives, which included this compound as a core structure. These compounds were tested for their ability to inhibit MAO and ChE, revealing promising results for treating conditions like Alzheimer's disease and depression . The findings emphasized the compound's role in developing multi-target directed ligands aimed at neuroprotection.
Biological Studies
Enzyme Inhibition
The compound has been extensively studied for its interactions with various enzymes. Its ability to form stable complexes with catalytic residues enhances its inhibitory effects on metabolic processes. For instance, research has shown that modifications to the compound could improve its potency against specific targets in drug discovery .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound derivatives against SARS-CoV-2. Certain thiazolidinone derivatives demonstrated significant inhibitory activity against the virus's main protease, suggesting a promising avenue for therapeutic development against COVID-19 .
Materials Science
Advanced Materials Development
In materials science, this compound is utilized in creating advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices. The compound's stability during synthesis and application processes contributes to its effectiveness in these technologies.
Chemical Synthesis
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions with appropriate precursors. One common method includes reacting 2,3-dichlorobenzonitrile with thiourea in the presence of a base like sodium hydroxide under reflux conditions. This approach can be scaled up for industrial production using continuous flow reactors to optimize yield and purity.
Comparative Data Table
Mechanism of Action
The mechanism of action of 5,6-Dichlorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact pathways involved can vary depending on the biological system and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzothiazoles
2,5,6-Trichlorobenzo[d]thiazole
- Structure : Additional chlorine at position 2.
- Molecular Weight : 238.5 g/mol (vs. 219.1 g/mol for 5,6-dichloro analogue).
- This compound is used in organic synthesis and materials research .
2-Chloro-5,6-difluorobenzo[d]thiazole
- Structure : Fluorine atoms at positions 5 and 6; chlorine at position 2.
- Molecular Formula : C₇H₂ClF₂NS.
- This derivative is explored in pharmaceutical intermediates .
2-Chloro-6-methoxybenzo[d]thiazole
- Structure : Methoxy group at position 6; chlorine at position 2.
- Impact : The methoxy group introduces electron-donating effects, which may reduce electrophilicity and modify interaction with biological targets. This compound is a precursor in drug discovery .
Heterocyclic Variants
5,6-Dichlorobenzo[c][1,2,5]thiadiazole
- Structure : Replaces thiazole sulfur with a thiadiazole ring (S-N-S).
- Impact : The thiadiazole ring enhances π-conjugation and electron deficiency, making it suitable for optoelectronic applications. Synthesis involves reacting 4-chloro-o-phenylenediamine with thionyl chloride .
N-(4-Chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine
- Structure : Combines 5,6-dichlorobenzo[d]thiazole with a 1,3,4-thiadiazole moiety.
- Biological Activity : Demonstrated 100% protection in MES (Maximal Electroshock Seizure) tests at 30 mg/kg, highlighting synergistic effects of dual heterocycles .
Toxicity and Handling
- Safety: Limited data exist on long-term toxicity for many derivatives. For example, (±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole requires strict handling protocols to avoid dermal or inhalation exposure .
Biological Activity
5,6-Dichlorobenzo[d]thiazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole core with two chlorine substituents at the 5 and 6 positions. This unique substitution pattern influences its chemical reactivity and biological interactions. The compound is noted for its ability to act as a building block in the synthesis of various pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : This compound exhibits notable activity against a range of pathogens. For instance, derivatives of thiazole compounds have shown effectiveness against multi-drug resistant strains, including MRSA .
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its derivatives have been evaluated for their cytotoxic effects on different cancer cell lines .
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. It interacts with specific molecular targets in biological systems, which can disrupt normal cellular functions. For example, it has been shown to inhibit carbonic anhydrase activity, which is relevant in cancer therapy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Biological Targets : The compound binds to specific receptors or enzymes, altering their activity. This can lead to downstream effects such as changes in signaling pathways that influence cell survival and proliferation.
- Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells, contributing to its anticancer properties. This includes the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several studies highlight the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives against clinically relevant pathogens. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting potential for new therapeutic agents against resistant strains .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound derivatives showed selective cytotoxicity towards breast cancer cell lines with IC50 values indicating potent activity compared to non-cancerous cell lines .
- Neuroprotective Effects : Recent investigations into neurodegenerative disease models revealed that compounds based on the thiazole scaffold could reduce neuroinflammation and protect neuronal cells from oxidative stress .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Dichlorobenzo[d]thiazole derivatives, and how are reaction conditions optimized?
The synthesis of halogenated benzothiazoles typically involves cyclization or condensation reactions. For example, chlorinated benzothiazoles can be prepared via thionyl chloride-mediated cyclization of substituted o-phenylenediamine derivatives under acidic (e.g., H₂SO₄) or basic (e.g., pyridine) conditions . Optimization often focuses on solvent choice, catalyst efficiency, and reaction time. In one protocol, refluxing with DMSO for 18 hours followed by reduced-pressure distillation yielded a triazole derivative with 65% efficiency, highlighting the importance of solvent polarity and temperature control . Lower yields (e.g., 65% vs. 88% in other protocols) may arise from competing side reactions, necessitating iterative adjustments to stoichiometry or purification methods .
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.09–8.52 ppm for aromatic protons in chlorinated derivatives) confirm substitution patterns .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 250 [M-H]⁻) validate molecular weight .
- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to verify purity .
- TLC : Monitors reaction progress (e.g., Rf = 0.12 in EtOAc:AcOH) .
Q. What biological activities are associated with this compound scaffolds?
Benzothiazole derivatives exhibit broad pharmacological profiles, including:
- Anticancer activity : Cytotoxicity against lung (A549) and other cancer cell lines via apoptosis induction .
- Antimicrobial effects : Inhibition of Candida spp. and Leishmania through enzyme targeting .
- Neuroprotective properties : Structural analogs like riluzole modulate glutamate signaling . Activity varies with substituents; chloro groups enhance lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can computational methods guide the design of this compound-based therapeutics?
Molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies predict binding affinities and pharmacokinetics. For example, docking analyses of thiazole-triazole hybrids (e.g., compound 9c ) revealed strong interactions with acetylcholinesterase active sites, suggesting potential for Alzheimer’s therapy . Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in cytotoxicity or efficacy often stem from:
- Cell line variability : Compound 13c showed high activity against A549 (lung) but not MCF-7 (breast) cells, emphasizing tissue-specific responses .
- Assay conditions : Varying incubation times or serum concentrations alter bioavailability .
- Structural modifications : Introducing a sulfonamide moiety (e.g., 9a–e ) improved antiproliferative activity by 40% compared to parent compounds . Meta-analyses of NCI-60 screening data can contextualize such variations .
Q. How do reaction mechanisms for benzothiazole functionalization impact pharmacological outcomes?
Functionalization via Suzuki coupling or nucleophilic aromatic substitution introduces diversifying groups (e.g., aryl, amino). For instance, substituting the 2-position with a pyrazole moiety (e.g., 9b ) enhanced solubility and reduced hepatotoxicity in preclinical models . Mechanistic studies using kinetic isotope effects (KIEs) or in situ IR spectroscopy elucidate rate-limiting steps, enabling selective synthesis of bioactive analogs .
Q. What morphological changes in cancer cells are induced by this compound derivatives?
Advanced imaging (e.g., TEM, confocal microscopy) reveals apoptosis markers like chromatin condensation and mitochondrial membrane depolarization. Compound 13h induced caspase-3 activation in A549 cells, confirming programmed cell death pathways . Comparative studies with controls (e.g., cisplatin) quantify potency and mechanistic divergence.
Q. Methodological Considerations
Q. How are synthetic yields improved for halogenated benzothiazoles?
- Catalyst screening : Pd/C or CuI accelerates cross-coupling reactions, reducing byproducts .
- Microwave-assisted synthesis : Shortens reaction times (e.g., from 18 hours to 2 hours) while maintaining >80% yields .
- Purification : Gradient column chromatography or recrystallization (e.g., MeCN for 5b ) enhances purity .
Q. What analytical challenges arise in characterizing polychlorinated thiazoles?
- Signal overlap in NMR : Deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) resolve aromatic proton splitting .
- Thermal decomposition : High mp compounds (>191°C) require slow heating rates in DSC to avoid degradation artifacts .
Properties
IUPAC Name |
5,6-dichloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOFFYMADRWIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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